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Compound of Interest

Compound Name: (aS)-PH-797804

Cat. No.: B1679756 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity of the p38 mitogen-

activated protein kinase (MAPK) inhibitor, (aS)-PH-797804, with other well-known p38 MAPK

inhibitors, BIRB-796 and SB203580. The information is presented to aid in the evaluation of

these compounds for research and drug development purposes.

(aS)-PH-797804 is a potent and highly selective inhibitor of p38α and p38β MAP kinases.[1][2]

Its exceptional selectivity is attributed to its unique binding mode to the kinase hinge region.[3]

[4] This guide summarizes the available kinase profiling data, details the experimental protocols

for kinase inhibition assays, and provides a visual representation of the p38 MAPK signaling

pathway and a general experimental workflow.

Comparative Kinase Profiling
The following tables summarize the inhibitory activity of (aS)-PH-797804 and two other widely

used p38 MAPK inhibitors, BIRB-796 and SB203580, against the p38 MAPK isoforms and a

selection of other kinases.

Table 1: Potency against p38 MAPK Isoforms
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Compound
p38α
(MAPK14) IC₅₀
(nM)

p38β
(MAPK11) IC₅₀
(nM)

p38γ
(MAPK12) IC₅₀
(nM)

p38δ
(MAPK13) IC₅₀
(nM)

(aS)-PH-797804 26 102[2]

>100-fold

selective vs α/

β[1]

>100-fold

selective vs α/

β[1]

BIRB-796 38 65[5] 200[5] 520[5]

SB203580 50[6] 500[6] - -

Table 2: Selectivity Profile against a Broader Kinase Panel

While a comprehensive, quantitative kinome scan for (aS)-PH-797804 is not publicly available,

multiple sources confirm its high selectivity. It has been reported to have a greater than 500-

fold selectivity ratio against a large panel of kinases.[3][4] The table below lists kinases for

which (aS)-PH-797804 has shown minimal inhibitory activity, alongside available data for BIRB-

796 and SB203580 for comparison.
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Kinase Target
(aS)-PH-797804
IC₅₀ (µM)

BIRB-796 IC₅₀ (µM) SB203580 IC₅₀ (µM)

JNK2 >100 0.098 -

ERK2 >200 - -

CDK2 >200[2] - -

IKK1 >200[2] - -

IKK2 >200[2] - -

MAPKAP-K2 >200[2] - ~0.07[7]

MSK1 >164[2] - -

c-Raf-1 - 1.4 -

B-Raf - 0.083[5] -

Abl - 14.6[5] -

LCK - - >10[6]

GSK-3β - - >10[6]

PKBα - - >10[6]

Experimental Protocols
The following section details a general protocol for a radiometric kinase assay, a common

method for determining the inhibitory activity of compounds against specific kinases.

Radiometric Kinase Assay Protocol
This protocol outlines the steps for measuring the activity of a specific kinase in the presence of

an inhibitor.[8]

Materials:

Purified recombinant kinase
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Kinase-specific peptide substrate

[γ-³²P]ATP (radiolabeled ATP)

Non-radiolabeled ATP

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

Test compound ((aS)-PH-797804 or other inhibitors) dissolved in DMSO

Phosphocellulose paper (e.g., P81)

Wash buffer (e.g., 0.5% phosphoric acid)

Scintillation fluid

Scintillation counter

Procedure:

Reaction Setup: Prepare a reaction mixture containing the kinase, its specific peptide

substrate, and the test compound at various concentrations in the kinase reaction buffer.

Initiation: Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled

ATP.

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a

specific period (e.g., 30 minutes) to allow for the phosphorylation of the substrate.

Termination: Stop the reaction by spotting a portion of the reaction mixture onto

phosphocellulose paper. The phosphorylated peptide substrate will bind to the paper, while

the unreacted ATP will not.

Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove

any unbound [γ-³²P]ATP.

Quantification: Place the washed and dried phosphocellulose paper into a vial with

scintillation fluid.
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Measurement: Measure the amount of radioactivity incorporated into the peptide substrate

using a scintillation counter.

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test

compound compared to a control reaction without the inhibitor. Determine the IC₅₀ value,

which is the concentration of the inhibitor that reduces the kinase activity by 50%.

Visualizations
p38 MAPK Signaling Pathway
The following diagram illustrates the key components of the p38 MAPK signaling cascade. This

pathway is activated by various cellular stressors and inflammatory cytokines, leading to the

activation of downstream transcription factors and other kinases.[9][10]
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Caption: The p38 MAPK signaling pathway.
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Experimental Workflow for Kinase Inhibitor Profiling
This diagram outlines a general workflow for evaluating the selectivity of a kinase inhibitor

against a panel of kinases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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